Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate
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Overview
Description
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate: is an organic compound that features both epoxide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate typically involves the following steps:
Formation of the Epoxide Groups: The starting material, 8,13-dimethylicosa-8,12-dienoic acid, is first converted into its corresponding diol using a hydroxylation reaction. This diol is then treated with a peracid, such as meta-chloroperoxybenzoic acid, to form the epoxide groups.
Esterification: The epoxide-containing intermediate is then esterified with oxiran-2-ylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide groups in Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate can undergo oxidation reactions to form diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The epoxide rings can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nucleophiles such as amines or thiols for epoxide ring opening.
Major Products Formed
Diols: Formed from the oxidation of epoxide groups.
Alcohols: Formed from the reduction of ester groups.
Substituted Products: Formed from the nucleophilic ring opening of epoxide groups.
Scientific Research Applications
Chemistry
Polymer Chemistry: Used as a monomer in the synthesis of epoxy resins and other polymers.
Materials Science: Incorporated into materials to enhance properties such as strength and thermal stability.
Biology and Medicine
Drug Delivery: Explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its reactive epoxide groups.
Composites: Incorporated into composite materials to improve mechanical properties.
Mechanism of Action
The mechanism by which Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate exerts its effects is largely dependent on its functional groups:
Epoxide Groups: These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates.
Ester Groups: These groups can undergo hydrolysis or reduction, leading to the release of alcohols and carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate: can be compared with other epoxide-containing esters such as:
Uniqueness
- Structure : The presence of both epoxide and ester groups in this compound makes it unique compared to other similar compounds.
- Reactivity : The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.
Properties
CAS No. |
78352-82-6 |
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Molecular Formula |
C28H46O6 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate |
InChI |
InChI=1S/C28H46O6/c1-23(13-7-3-5-9-17-27(29)33-21-25-19-31-25)15-11-12-16-24(2)14-8-4-6-10-18-28(30)34-22-26-20-32-26/h15-16,25-26H,3-14,17-22H2,1-2H3 |
InChI Key |
ZKJRKMNGNXUJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C(C)CCCCCCC(=O)OCC1CO1)CCCCCCC(=O)OCC2CO2 |
Origin of Product |
United States |
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